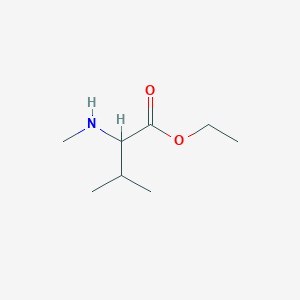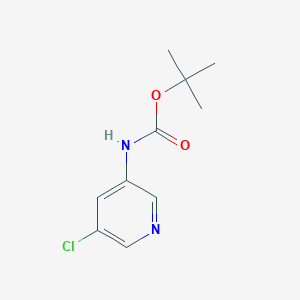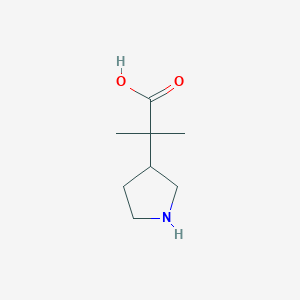
Potassium (1,4-dioxan-2-yl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1,4-dioxan-2-yl)trifluoroboranuide is a chemical compound with the molecular formula C4H7BF3KO2 and a molecular weight of 194. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (1,4-dioxan-2-yl)trifluoroboranuide can be synthesized through the reaction of 1,4-dioxane with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1,4-dioxan-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while reduction can produce simpler boron derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium (1,4-dioxan-2-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism by which potassium (1,4-dioxan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroborate: A commonly used boron reagent in organic synthesis.
1,4-Dioxane: A solvent and reagent in various chemical reactions.
Potassium borohydride: A reducing agent used in organic and inorganic chemistry.
Uniqueness
Potassium (1,4-dioxan-2-yl)trifluoroboranuide is unique due to its specific structure, which combines the properties of 1,4-dioxane and trifluoroborate. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C4H7BF3KO2 |
|---|---|
Molekulargewicht |
194.00 g/mol |
IUPAC-Name |
potassium;1,4-dioxan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF3O2.K/c6-5(7,8)4-3-9-1-2-10-4;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
KGXSFQWBVWCDRV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1COCCO1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










methanone](/img/structure/B13502763.png)





